molecular formula C19H20BrN5O2 B14774800 Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Cat. No.: B14774800
M. Wt: 430.3 g/mol
InChI Key: MJKBIYQVKABOST-UHFFFAOYSA-N
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Description

Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core, a bromine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the brominated and aminated imidazo[1,5-a]pyrazine with a piperidine derivative under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
  • (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Comparison: Compared to these similar compounds, Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring. This structural difference can influence its chemical reactivity and biological activity, making it unique in its applications .

Biological Activity

Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1419223-26-9
  • Molecular Formula : C19H19BrN5O2
  • Molecular Weight : 448.3 g/mol

Structure

The compound features a piperidine ring substituted with a benzyl group and an imidazo[1,5-a]pyrazine moiety, which is essential for its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antibacterial agent.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Research suggests it could mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Investigation of Anticancer Properties

A recent study focused on the anticancer effects of this compound in human breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) and increased apoptosis markers compared to untreated controls .

Neuroprotection Research

In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction in oxidative stress

Pharmacokinetic Properties

PropertyValue
Lipophilicity (Log P)2.47
SolubilityHigh
BioavailabilityModerate

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-10-25(15)18(23-16)14-7-4-9-24(11-14)19(26)27-12-13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H2,21,22)

InChI Key

MJKBIYQVKABOST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br

Origin of Product

United States

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